

Application Notes and Protocols: Cyclocreatine as a Tool to Inhibit the Phosphagen System

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Compound of Interest

Compound Name: Cyclocreatine

Cat. No.: B013531

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Introduction

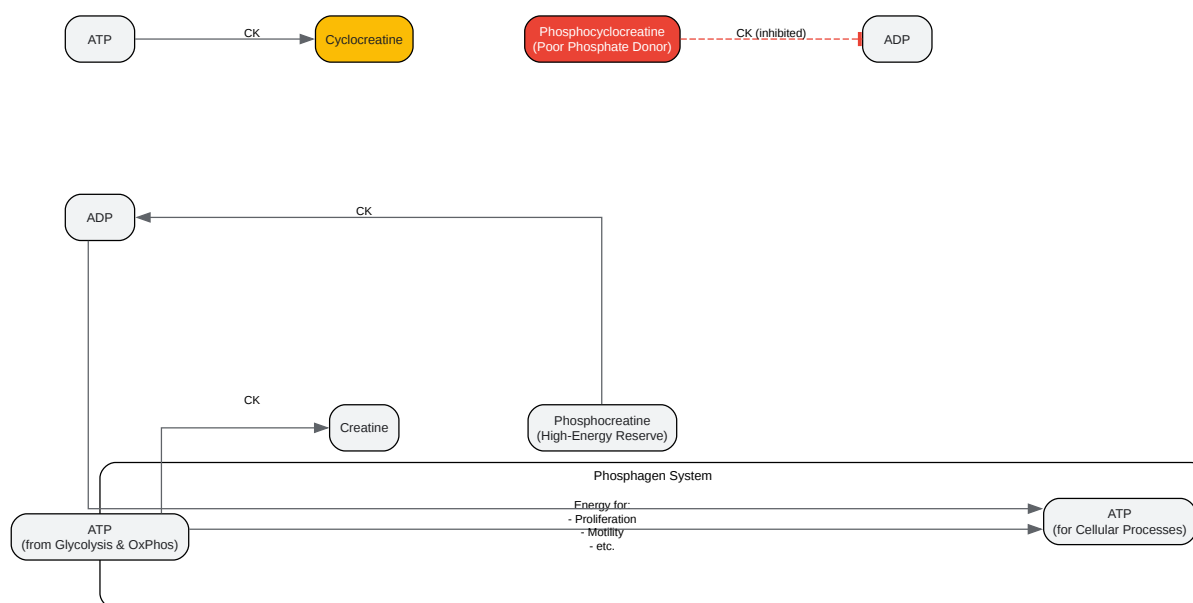
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine that serves as a powerful tool for inhibiting the phosphagen system. This system, which utilizes creatine kinase (CK) to rapidly regenerate ATP from phosphocreatine (PCr), is crucial for maintaining energy homeostasis in cells with high and fluctuating energy demands, such as cancer cells and neurons. **Cyclocreatine** acts as a substrate for creatine kinase, becoming phosphorylated to form phosphocyclocreatine (PCCr). However, PCCr is a poor phosphate donor compared to phosphocreatine, effectively trapping the high-energy phosphate and disrupting the energy-buffering capacity of the phosphagen system.^{[1][2]} This disruption of cellular bioenergetics makes **cyclocreatine** a valuable research tool for studying the role of the phosphagen system in various physiological and pathological processes, and a potential therapeutic agent, particularly in oncology.^{[2][3][4][5]}

These application notes provide detailed protocols for utilizing **cyclocreatine** in both in vitro and in vivo research settings, along with methods for quantifying its effects on cellular metabolism.

Mechanism of Action

Cyclocreatine competitively inhibits the creatine kinase (CK) enzyme system. It is transported into the cell, where it is phosphorylated by CK at the expense of ATP, forming

phosphoc**cyclocreatine**. While phosphocreatine readily donates its phosphate group to ADP to regenerate ATP, phosphoc**cyclocreatine** does so at a much-reduced rate. This leads to a depletion of the readily available high-energy phosphate pool, impairing the cell's ability to buffer ATP levels during periods of high energy demand.[1] This disruption of the phosphagen system has been shown to inhibit the growth of a broad spectrum of cancer cells, particularly those expressing high levels of creatine kinase.[2][4]



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Figure 1: Mechanism of phosphagen system inhibition by **cyclocreatine**.

Data Presentation

In Vitro Efficacy of Cyclocreatine on Cancer Cell Lines

Cell Line	Cancer Type	Assay	Cyclocreatine Concentration	Effect	Reference
PC3	Prostate Cancer	Proliferation	1% (w/v)	Significant growth inhibition	[4]
Murine Prostate Cancer Cells	Prostate Cancer	Proliferation	1% (w/v)	Significant growth inhibition	[4]
PC3	Prostate Cancer	Colony Formation	1% (w/v)	Significantly impaired colony-forming ability	[4]
A2058-055 (transfected with CK)	Melanoma	Chemotaxis	10 mM	80-90% reduction in chemotactic response	[1]
DU-145	Prostate Cancer	Motility	Not specified	Reduced motility response	[1]
ME-180	Cervical Carcinoma	Proliferation	Not specified	Complete inhibition of proliferation within 8 hours	[3]
ME-180, MCF-7, HT-29	Cervical, Breast, Colon	Cytotoxicity	low mM concentrations	Cytotoxic	[2]

In Vivo Efficacy of Cyclocreatine

Animal Model	Cancer Type	Cyclocreatine Treatment	Effect	Reference
Ptenpc-/- Spry2pc-/- mice	Prostate Cancer	1% in drinking water for 1 month	Significantly decreased tumor cell proliferation (reduced Ki67 staining)	[4]
Nude mice with PC3M xenografts	Prostate Cancer (Metastasis model)	1% in drinking water for 1 month	Drastically decreased liver metastatic burden	[6]
Nude mice with LS174T xenografts	Colon Adenocarcinoma	0.1% and 0.5% in diet for 2 weeks	Significantly inhibited tumor growth	[7]
Rat with 13762 mammary adenocarcinoma	Breast Cancer	Not specified	Delayed tumor growth	[2]

Effects of Cyclocreatine on Cellular Metabolites

Cell Line/Tissue	Treatment	Creatine	Phosphocreatine	ATP	Reference
PC3 Cells	1% Cyclocreatine	Reduced	Reduced	Unaltered	[6]
Ptenpc ^{-/-} Spry2pc ^{-/-} mouse tumors	1% Cyclocreatine in drinking water	Unchanged	Unchanged	Not Measured	[4]
PC3 CL1 Cells	0.1 mM to 50 mM Cyclocreatine	Dose-dependent inhibition of ¹³ C-creatine uptake	Dose-dependent inhibition of ¹³ C-phosphocreatine production	Not Measured	[4]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol is to assess the effect of **cyclocreatine** on the proliferation and viability of adherent cancer cells.

Materials:

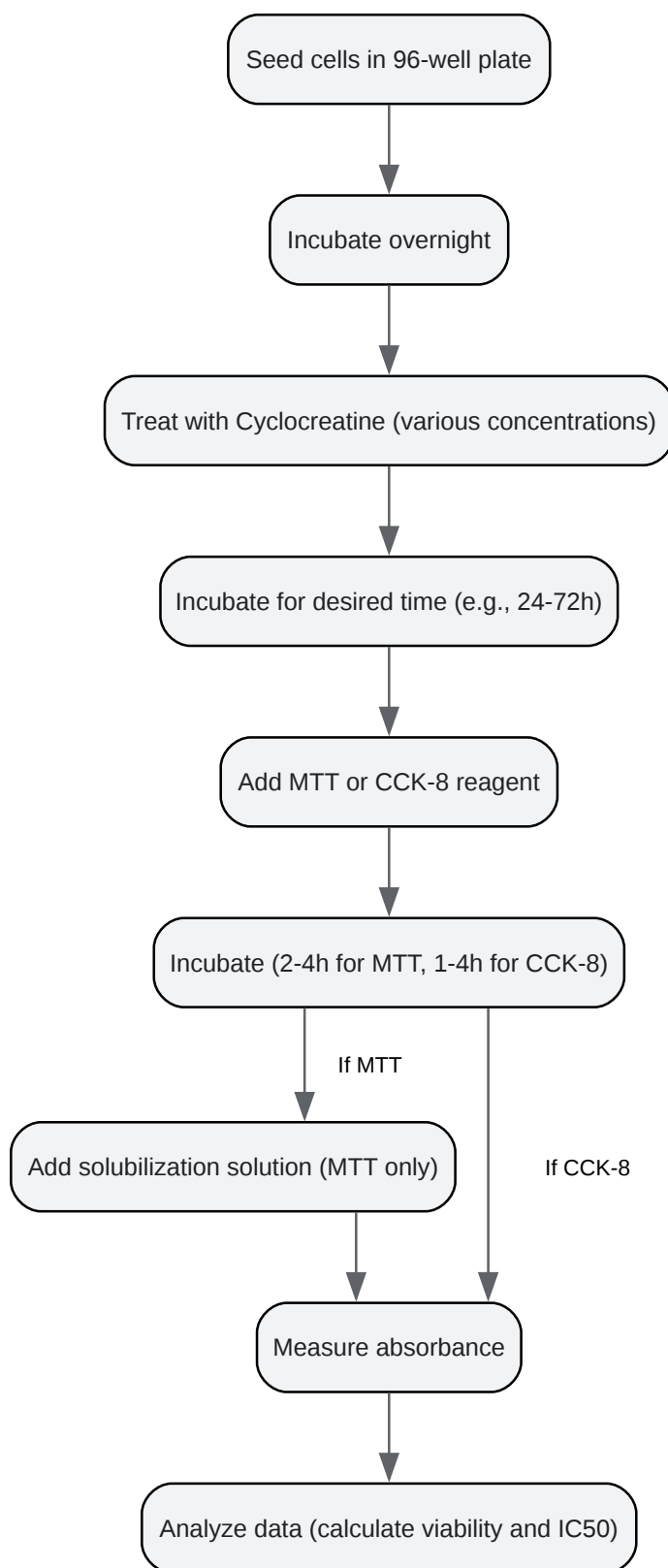
- Cancer cell line of interest (e.g., PC3, DU-145)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- **Cyclocreatine** (Sigma-Aldrich, Cat. No. 377627)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

- Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with 0.04 N HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Cyclocreatine** Treatment:
 - Prepare a stock solution of **cyclocreatine** in sterile water or culture medium.
 - Prepare serial dilutions of **cyclocreatine** in complete culture medium to achieve the desired final concentrations (e.g., 0.125% to 1% w/v, or in mM concentrations).
 - Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **cyclocreatine**. Include a vehicle control (medium without **cyclocreatine**).
 - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT/CCK-8 Assay:
 - For MTT Assay:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
 - Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

- For CCK-8 Assay:
 - Add 10 μ L of CCK-8 solution to each well.
 - Incubate for 1-4 hours at 37°C.
- Data Acquisition:
 - Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all readings.
 - Calculate cell viability as a percentage of the vehicle control.
 - Plot a dose-response curve and calculate the IC₅₀ value.



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Figure 2: Workflow for in vitro cell viability assay.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of **cyclocreatine** on the tumorigenic potential of cells by measuring their ability to grow in a semisolid medium.

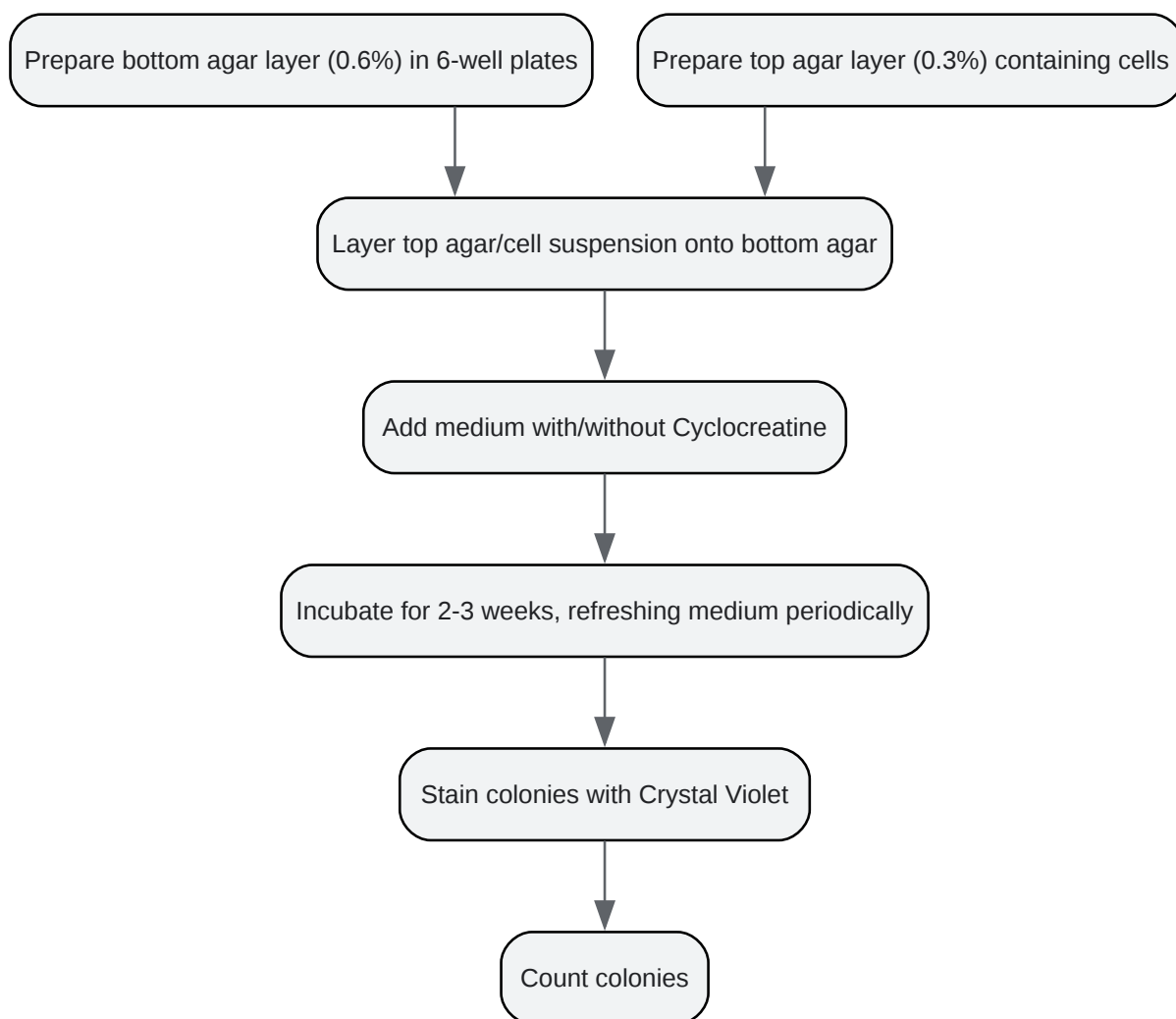
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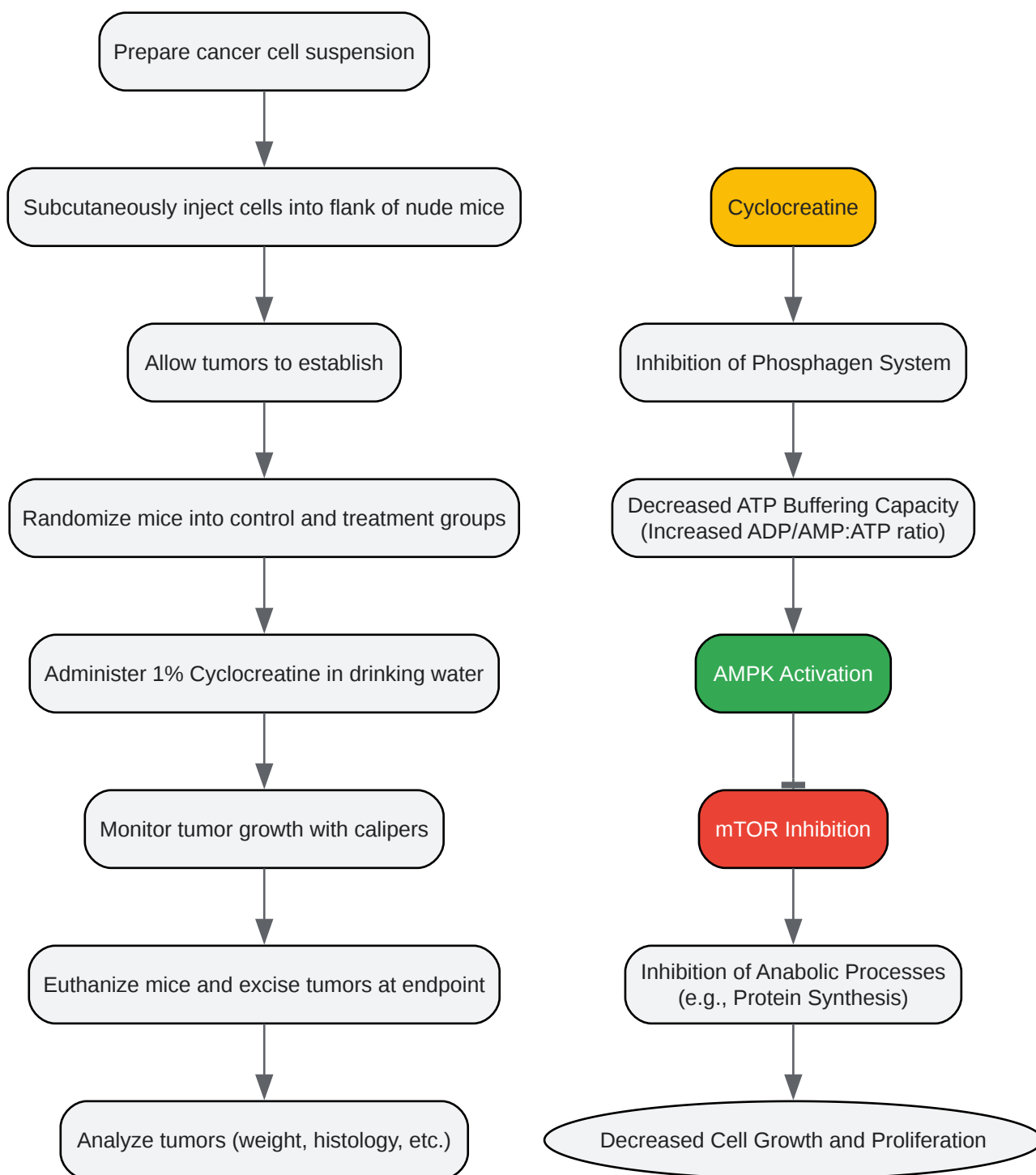
- Cancer cell line of interest
- Complete culture medium
- **Cyclocreatine**
- Agarose (low melting point)
- 6-well plates
- Crystal Violet stain

Procedure:

- Prepare Agar Layers:
 - Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% autoclaved agarose (kept at 42°C) and 2x complete culture medium (pre-warmed to 37°C). Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
 - Top Layer (0.3% Agar with Cells): Prepare a single-cell suspension of your target cells. Mix the cells with a solution of 0.6% agarose and 2x complete culture medium to a final concentration of 0.3% agarose and a cell density of 5,000-10,000 cells/mL.
- Cell Seeding and Treatment:
 - Carefully layer 1.5 mL of the top agar/cell suspension onto the solidified bottom agar layer.
 - Allow the top layer to solidify at room temperature.

- Add 1 mL of complete culture medium containing the desired concentration of **cyclocreatine** (or vehicle control) on top of the agar.
- Incubation and Maintenance:
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.
 - Replenish the top medium with fresh medium containing **cyclocreatine** every 3-4 days.
- Colony Staining and Counting:
 - After 2-3 weeks, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1 hour.
 - Wash the wells with PBS.
 - Count the number of colonies in each well using a microscope.





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